5-Phenyl-1-propylimidazolidine-2,4-dione
Description
5-Phenyl-1-propylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidinedione class, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol. The compound features a phenyl group at the 5-position and a propyl chain at the 1-position of the imidazolidine core. These substituents influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
CAS No. |
37932-65-3 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-phenyl-1-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-14-10(11(15)13-12(14)16)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,15,16) |
InChI Key |
XFJUEGMDQNYMIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C(=O)NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-propylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with propyl isocyanate, followed by cyclization under acidic conditions. Another approach involves the reaction of phenylacetic acid with urea and propylamine under high-temperature conditions to form the desired imidazolidinedione ring .
Industrial Production Methods: Industrial production of 5-Phenyl-1-propylimidazolidine-2,4-dione often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as copper salts, can enhance the reaction efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-propylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield imidazolidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinediones, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in antimicrobial and antifungal studies.
Medicine: It is being investigated for its potential anticonvulsant and anti-inflammatory properties.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Imidazolidine-2,4-dione derivatives exhibit diverse biological and chemical properties based on their substitution patterns. Below is a systematic comparison of 5-Phenyl-1-propylimidazolidine-2,4-dione with structurally related compounds:
Structural and Physicochemical Comparisons
Key Observations :
- The propyl chain at the 1-position introduces moderate steric bulk, which may improve metabolic stability compared to smaller alkyl groups (e.g., methyl) .
- Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced stability but lower solubility .
Key Observations :
- Phenyl-substituted derivatives (e.g., 5,5-diphenyl) often exhibit anticancer activity due to enhanced interaction with hydrophobic enzyme pockets .
- Alkyl chains (e.g., propyl) may improve pharmacokinetic profiles by reducing rapid clearance compared to shorter chains .
- Heteroaromatic substituents (e.g., pyridinyl in ) confer antimicrobial activity via polar interactions with bacterial targets .
Research Findings and Data
- Synthetic Accessibility : The propyl chain in 5-Phenyl-1-propylimidazolidine-2,4-dione can be introduced via alkylation reactions using propyl halides, similar to methods described for pelanserine derivatives (). Microwave-assisted synthesis (as in ) may optimize yield and purity.
- Thermodynamic Stability : Computational studies (e.g., DFT calculations) predict that the phenyl group stabilizes the imidazolidine core through resonance, while the propyl chain minimizes steric clashes .
- Biological Potential: While direct data is lacking, structural analogs like 5-(2-phenylethylidene) derivatives show anti-proliferative activity, suggesting the target compound could be explored in oncology .
Biological Activity
5-Phenyl-1-propylimidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Phenyl-1-propylimidazolidine-2,4-dione possesses a unique structure that contributes to its biological activity. The imidazolidine ring is known for its ability to interact with various biomolecules, influencing cellular processes.
While the precise mechanism of action of 5-Phenyl-1-propylimidazolidine-2,4-dione remains largely unexplored, insights can be drawn from structurally similar compounds. For instance, derivatives such as 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione have demonstrated the ability to inhibit tankyrase enzymes (TNKS-1 and TNKS-2), which play a crucial role in the Wnt/β-catenin signaling pathway. This inhibition can lead to significant changes in cellular behavior and gene expression.
Antimicrobial Properties
Research indicates that 5-Phenyl-1-propylimidazolidine-2,4-dione exhibits antimicrobial properties. A study on similar compounds showed that they could enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting efflux pumps . This suggests that 5-Phenyl-1-propylimidazolidine-2,4-dione may also possess chemosensitizing properties that could be leveraged in treating multidrug-resistant infections.
Antioxidant Effects
The compound has been investigated for its potential antioxidant activity. Antioxidants are critical in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant properties of imidazolidine derivatives suggest they may protect cells from damage caused by free radicals.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a recent study, derivatives of imidazolidine were tested for their ability to combat Gram-negative bacteria. The results indicated that certain analogs significantly reduced the minimum inhibitory concentration (MIC) of antibiotics when used in combination with them. This synergistic effect highlights the potential of 5-Phenyl-1-propylimidazolidine-2,4-dione as a valuable adjunct in antibiotic therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
